2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid
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Overview
Description
2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is a complex organic compound that features a quinoline derivative and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid typically involves multiple steps. One common approach is to start with the quinoline derivative, 2,6,8-trimethylquinoline-4-carboxylic acid. This compound can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
The next step involves the formation of the diazepane ring. This can be achieved through a cyclization reaction using appropriate diamines and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Alkylated or acylated diazepane derivatives.
Scientific Research Applications
2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline ring may intercalate with DNA or interact with proteins, while the diazepane ring could modulate the activity of enzymes through allosteric effects .
Comparison with Similar Compounds
Similar Compounds
2,6,8-Trimethylquinoline-4-carboxylic acid: Shares the quinoline core but lacks the diazepane ring.
1,4-Diazepane derivatives: Similar ring structure but different functional groups attached.
Uniqueness
2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is unique due to the combination of the quinoline and diazepane structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-(2,6,8-trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-12-6-13(2)19-16(7-12)17(8-14(3)22-19)20(26)23-5-4-21-10-15(11-23)9-18(24)25/h6-8,15,21H,4-5,9-11H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXGYPIUGTXRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)N3CCNCC(C3)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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